4-Chloro-1-(2-(diethylamino)ethyl)-1h-pyrazol-3-amine
Description
4-Chloro-1-(2-(diethylamino)ethyl)-1H-pyrazol-3-amine is a pyrazole derivative characterized by a chlorine atom at position 4, an amine group at position 3, and a 2-(diethylamino)ethyl substituent at position 1 of the pyrazole ring. This structure confers unique physicochemical properties, including moderate polarity due to the tertiary amine and chloro groups, which influence solubility and reactivity.
Properties
Molecular Formula |
C9H17ClN4 |
|---|---|
Molecular Weight |
216.71 g/mol |
IUPAC Name |
4-chloro-1-[2-(diethylamino)ethyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H17ClN4/c1-3-13(4-2)5-6-14-7-8(10)9(11)12-14/h7H,3-6H2,1-2H3,(H2,11,12) |
InChI Key |
ZCYFXVRUMJFHLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C=C(C(=N1)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2-(diethylamino)ethyl)-1h-pyrazol-3-amine typically involves the reaction of 4-chloro-3-nitropyrazole with diethylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The nitro group is reduced to an amine group, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(2-(diethylamino)ethyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-Chloro-1-(2-(diethylamino)ethyl)-1h-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules.
Material Science: It is used in the development of advanced materials with specific properties such as conductivity and stability.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(2-(diethylamino)ethyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Key Observations :
- Halogenated benzyl groups (e.g., 3,4-dichlorophenyl) increase molecular weight and may enhance thermal stability compared to non-halogenated analogs.
- Fluorine substitution balances lipophilicity and electronic effects, making such derivatives suitable for medicinal chemistry applications .
Alkyl and Heterocyclic Substituents at Position 1
Alkyl or heterocyclic substituents modify solubility and steric bulk:
Key Observations :
- Pyrazole-pyridine hybrids (e.g., ) demonstrate planar structures conducive to π-π stacking, relevant for materials science .
Substituent Effects on Physicochemical Properties
- Molecular Weight : Ranges from 221.69 (C₁₁H₁₂ClN₃) to 242.11 (C₁₀H₈Cl₃N₃), with halogenated derivatives at the higher end .
- Solubility: Diethylaminoethyl substituents (as in the target compound) likely improve water solubility compared to purely aromatic analogs.
- Synthetic Complexity : Copper-catalyzed methods (e.g., ) achieve moderate yields (~17.9%), whereas halogenated derivatives often require multistep syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
